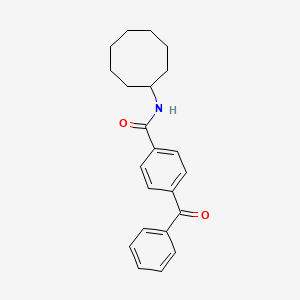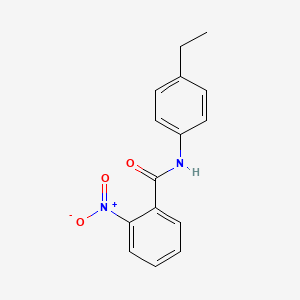![molecular formula C19H21N3O3 B5721715 1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5721715.png)
1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone, also known as NBPE, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The mechanism of action of 1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By binding to the transporter, this compound inhibits the reuptake of dopamine, resulting in an increase in dopamine levels in the brain. This increase in dopamine levels can lead to improved cognitive function and motor control, making it a potential therapeutic agent for neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have an effect on the levels of dopamine in the brain, which can lead to improved cognitive function and motor control. It has also been shown to have an effect on the levels of norepinephrine and serotonin in the brain, which can impact mood and behavior. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its specificity for the dopamine transporter, which allows for targeted research on the effects of dopamine on the brain. However, one limitation is that this compound is not readily available and can be expensive to synthesize, which can limit its use in certain research studies.
Orientations Futures
There are several future directions for research on 1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone, including its potential use as a therapeutic agent for neurological disorders, its effects on other neurotransmitters in the brain, and its potential use in drug discovery. Further research is needed to fully understand the potential applications of this compound in these areas.
In conclusion, this compound is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields. Its specificity for the dopamine transporter makes it a potential candidate for the treatment of neurological disorders, and further research is needed to fully understand its potential applications in drug discovery and other areas of research.
Méthodes De Synthèse
1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone can be synthesized through the reaction of 4-(4-nitrobenzyl)-1-piperazine with 1-bromo-4-(4-nitrophenyl)butan-1-one. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified through column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone has been used in various scientific research studies due to its potential applications in neuroscience, pharmacology, and medicinal chemistry. It has been shown to have an affinity for the dopamine transporter, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
1-[4-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-15(23)17-4-8-18(9-5-17)21-12-10-20(11-13-21)14-16-2-6-19(7-3-16)22(24)25/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIESRYMJOUJYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5721643.png)
![1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5721656.png)
![4-bromobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5721661.png)

![4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5721687.png)


![3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5721709.png)
![2-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]phenol](/img/structure/B5721722.png)

![N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)


